L-Cysteinylglycyl-L-tyrosine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
62741-27-9 |
|---|---|
Molecular Formula |
C14H19N3O5S |
Molecular Weight |
341.38 g/mol |
IUPAC Name |
(2S)-2-[[2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C14H19N3O5S/c15-10(7-23)13(20)16-6-12(19)17-11(14(21)22)5-8-1-3-9(18)4-2-8/h1-4,10-11,18,23H,5-7,15H2,(H,16,20)(H,17,19)(H,21,22)/t10-,11-/m0/s1 |
InChI Key |
YKKHFPGOZXQAGK-QWRGUYRKSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)CNC(=O)[C@H](CS)N)O |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)CNC(=O)C(CS)N)O |
Origin of Product |
United States |
Chemical Synthesis and Derivatization Strategies for L Cysteinylglycyl L Tyrosine
Solid-Phase Peptide Synthesis (SPPS) Methodologies
Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, offering a streamlined approach to the assembly of peptide chains on a solid support. beilstein-journals.org This method simplifies the purification process by allowing for the removal of excess reagents and byproducts through simple filtration and washing steps. ucl.ac.uk
Selection and Application of Resin Supports
The choice of resin is a critical first step in SPPS, dictating the conditions for both peptide assembly and final cleavage. For the synthesis of a C-terminal tyrosine peptide acid like L-Cysteinylglycyl-L-tyrosine, several resins are suitable, depending on the chosen N-terminal protecting group strategy (e.g., Fmoc or Boc).
Commonly used resins for Fmoc-based synthesis of peptide acids include Wang resin and 2-chlorotrityl chloride resin. peptide.com The 2-chlorotrityl chloride resin is particularly advantageous due to its high acid lability, which allows for the cleavage of the peptide from the resin under very mild acidic conditions, thus preserving acid-sensitive functionalities on the peptide. peptide.comnih.gov For Boc-based synthesis, Merrifield and PAM resins are standard choices, requiring stronger acidic conditions like hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA) for cleavage. peptide.comgoogle.com
Optimization of Protecting Group Orthogonality for L-Cysteine, Glycine (B1666218), and L-Tyrosine Side Chains
The success of peptide synthesis hinges on the strategic use of protecting groups to prevent unwanted side reactions at the various functional groups of the amino acids. creative-peptides.com The principle of orthogonality is paramount, ensuring that the protecting group for a specific functional group can be removed without affecting other protecting groups on the peptide. ucl.ac.uk
For this compound synthesis, the following side-chain protecting groups are commonly employed:
L-Cysteine (thiol group): The thiol group of cysteine is highly nucleophilic and prone to oxidation, necessitating robust protection. creative-peptides.com Commonly used protecting groups in Fmoc chemistry include Trityl (Trt), Acetamidomethyl (Acm), and tert-butyl (tBu). creative-peptides.compeptide.com The Trt group is acid-labile and is typically removed during the final cleavage step with trifluoroacetic acid (TFA). peptide.comresearchgate.net The Acm group is stable to TFA and requires specific reagents like iodine for removal, allowing for selective deprotection and disulfide bond formation on the resin. peptide.comresearchgate.net The tBu group is also a viable option. peptide.com
Glycine: As the simplest amino acid, glycine does not have a side chain and therefore does not require a side-chain protecting group.
L-Tyrosine (phenolic hydroxyl group): The hydroxyl group of tyrosine is typically protected to prevent side reactions. In Fmoc synthesis, the tert-butyl (tBu) ether is the preferred protecting group for the tyrosine side chain. peptide.com This group is cleaved simultaneously with the final peptide cleavage from most resins using TFA. peptide.com In Boc chemistry, a common protecting group is the 2,6-dichlorobenzyl (2,6-Cl2Bzl) ether. peptide.com
Table 1: Common Protecting Groups for this compound Synthesis
| Amino Acid | Functional Group | Common Protecting Groups (Fmoc Strategy) | Deprotection Conditions |
| L-Cysteine | Thiol (-SH) | Trityl (Trt), Acetamidomethyl (Acm), tert-butyl (tBu) | Trt: TFA; Acm: Iodine; tBu: TFA |
| L-Tyrosine | Phenolic Hydroxyl (-OH) | tert-butyl (tBu) | TFA |
| N-terminus | α-Amino (-NH2) | Fluorenylmethyloxycarbonyl (Fmoc) | Piperidine in DMF |
This table provides a summary of commonly used protecting groups and their lability.
Peptide Bond Coupling Reagents and Reaction Kinetics
The formation of the peptide bond between two amino acids is facilitated by coupling reagents that activate the carboxyl group of the incoming amino acid. creative-peptides.combachem.com The choice of coupling reagent and additives can significantly impact the reaction rate and minimize side reactions like racemization. bachem.com
For the synthesis of a short peptide like this compound, a variety of efficient coupling reagents are available. Carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are classic coupling reagents, often used in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization. bachem.compeptide.com
More modern and highly efficient coupling reagents include aminium/uronium and phosphonium (B103445) salts. peptide.com Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are widely used due to their high coupling efficiency and low rates of racemization. creative-peptides.compeptide.com PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is another effective phosphonium-based reagent. nih.govpeptide.com
The reaction kinetics are typically fast, with couplings often reaching completion within minutes to a couple of hours at room temperature. peptide.com The progress of the coupling reaction is often monitored by a qualitative ninhydrin (B49086) test (Kaiser test) to detect the presence of free primary amines on the resin. researchgate.net
Table 2: Popular Coupling Reagents for Peptide Synthesis
| Reagent Class | Examples | Key Features |
| Carbodiimides | DCC, DIC, EDC | Well-established, often used with additives. bachem.compeptide.com |
| Aminium/Uronium Salts | HBTU, TBTU, HATU | High coupling efficiency, low racemization. creative-peptides.compeptide.com |
| Phosphonium Salts | PyBOP, PyAOP | Highly effective, particularly for challenging couplings. peptide.com |
This table summarizes major classes of coupling reagents used in peptide synthesis.
Cleavage Procedures and Post-Synthetic Purification
The final step in SPPS is the cleavage of the peptide from the resin support and the simultaneous removal of the side-chain protecting groups. thermofisher.com The choice of cleavage "cocktail" depends on the resin linker and the protecting groups used. thermofisher.com For Fmoc-based synthesis using a TFA-labile resin, a cleavage cocktail typically consists of a high concentration of TFA (e.g., 95%) with scavengers to capture the reactive cationic species generated during deprotection. thermofisher.comnih.gov
Common scavengers include water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT). nih.gov TIS is particularly effective at scavenging trityl cations from the deprotection of Cys(Trt), while EDT helps to prevent side reactions involving the cysteine thiol. nih.gov
After cleavage, the crude peptide is typically precipitated with cold diethyl ether, collected by centrifugation, and then dried. nih.gov Purification of the crude this compound is most commonly achieved by reversed-phase high-performance liquid chromatography (RP-HPLC). nih.govwaters.com This technique separates the target peptide from impurities based on hydrophobicity, yielding a highly pure product. waters.com Other purification methods like ion-exchange chromatography or size-exclusion chromatography can also be employed, sometimes in combination with RP-HPLC for complex purifications. waters.com Affinity purification is another strategy that can be utilized. nih.gov
Solution-Phase Peptide Synthesis Methodologies
While SPPS is the dominant method for peptide synthesis, solution-phase synthesis remains a valuable alternative, particularly for the large-scale production of shorter peptides. rawdatalibrary.netnih.gov In this approach, all reactions are carried out in a homogenous solution, and intermediates are isolated and purified after each step. beilstein-journals.org
Fragment Condensation Approaches
For the synthesis of this compound, a fragment condensation strategy can be employed in solution. springernature.com This involves the synthesis of smaller peptide fragments, which are then coupled together to form the final tripeptide. For example, a protected dipeptide, such as Fmoc-Cys(Trt)-Gly-OH, could be synthesized and then coupled to a protected tyrosine derivative, like H-Tyr(tBu)-O-Alkyl.
The coupling of peptide fragments in solution presents a higher risk of racemization at the C-terminal amino acid of the activating fragment. uniurb.it Therefore, the choice of coupling reagent and conditions is critical. Reagents known to minimize racemization, such as those that form active esters or are used with additives like HOBt or OxymaPure, are preferred. acs.org
Purification in solution-phase synthesis typically involves traditional organic chemistry techniques such as extraction, precipitation, and crystallization. nih.govnih.gov While more labor-intensive than SPPS, solution-phase synthesis can be more cost-effective for large-scale manufacturing. youtube.com
Strategic Selection of Solvents and Reaction Conditions
The successful synthesis of peptides like this compound, particularly through Solid-Phase Peptide Synthesis (SPPS), is critically dependent on the choice of solvents and reaction conditions. Efficient solvation of the growing peptide chain, which is attached to an insoluble resin support, is essential for ensuring that reagents can freely access the reaction sites, leading to high-yield couplings and effective removal of protecting groups. peptide.com
The physicochemical properties of the peptide-resin complex can change significantly as the peptide chain elongates, necessitating careful solvent selection. peptide.com The most commonly used solvents in SPPS are N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), and dichloromethane (B109758) (DCM). rsc.org DMF and NMP are favored for their excellent solvating properties for both the resin and the peptide chain, which promotes high coupling efficiency. peptide.com However, concerns over their toxicity and environmental impact have driven research into "greener" alternatives. rsc.orgrgdiscovery.com
Recent studies have evaluated solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and N-butylpyrrolidone (NBP) as potential replacements. rgdiscovery.combiotage.com Research has shown that NBP performs on par with DMF in the synthesis of complex peptides. rgdiscovery.com Furthermore, 2-MeTHF has been demonstrated to be a superior solvent for the coupling step compared to DMF in certain protocols. acs.org The choice of solvent also impacts side reactions; for instance, DMF can decompose to form dimethylamine, which can prematurely remove the Fmoc protecting group, leading to impurities. peptide.com
Reaction conditions, such as temperature, also play a crucial role. For peptides with a tendency to aggregate, performing the coupling and Fmoc-removal steps at a slightly elevated temperature, such as 40°C, can improve the outcome. acs.org The selection of a solvent or solvent mixture is therefore a multi-faceted decision, balancing solubility of reagents, resin swelling, reaction kinetics, and environmental considerations. rsc.orgrgdiscovery.com
Table 1: Comparison of Common Solvents in Solid-Phase Peptide Synthesis (SPPS)
| Solvent | Common Use | Advantages | Disadvantages | Citations |
|---|---|---|---|---|
| N,N-Dimethylformamide (DMF) | Coupling, Washing, Deprotection | Excellent solvation, low cost | Toxic, can contain reactive impurities (dimethylamine) | peptide.com, rsc.org |
| N-Methylpyrrolidone (NMP) | Coupling, Washing | High polarity, efficient solvation, improves coupling yields | More expensive than DMF, environmental concerns | peptide.com, rgdiscovery.com |
| Dichloromethane (DCM) | Boc-chemistry protocols, Washing | Good swelling for polystyrene resins, unreactive to TFA | Poor solvation for longer peptide chains, reacts with piperidine | peptide.com, rsc.org |
| 2-Methyltetrahydrofuran (2-MeTHF) | Green alternative for Coupling/Washing | "Green" solvent, can offer better performance than DMF for coupling | Fmoc removal may require optimization (e.g., higher temperature) | acs.org, biotage.com |
| N-Butylpyrrolidone (NBP) | Green alternative to DMF/NMP | Non-toxic, biodegradable, performs on par with DMF | Newer solvent, less established protocols | rgdiscovery.com |
Chemoenzymatic Synthesis of this compound
Chemoenzymatic peptide synthesis represents a powerful alternative to purely chemical methods, leveraging the inherent efficiency and selectivity of enzymes to form peptide bonds. nih.gov This approach circumvents many of the drawbacks of traditional synthesis, such as the need for extensive protecting group strategies and the use of harsh chemicals, aligning with the principles of green chemistry. nih.gov
Enzyme Catalysis in Peptide Bond Formation
The enzymatic formation of a peptide bond is essentially the reverse of protein hydrolysis. While proteases naturally break down these bonds, the reaction can be shifted toward synthesis under specific, non-physiological conditions. nih.gov There are two primary strategies for this: equilibrium-controlled synthesis and kinetically-controlled synthesis.
In kinetically-controlled synthesis , an activated acyl donor ester is used as a substrate. nih.gov Serine and cysteine proteases are particularly well-suited for this method as they form a reactive acyl-enzyme intermediate, which then transfers the acyl group to the amino group of a nucleophile (an amino acid or peptide). nih.gov This process is virtually irreversible, allowing for high product yields. nih.gov A variety of enzymes, including subtilisin, α-chymotrypsin, and trypsin, have been successfully used for this purpose. nih.gov
Equilibrium-controlled synthesis relies on shifting the thermodynamic equilibrium of the hydrolysis reaction towards synthesis by altering reaction conditions, such as minimizing water content or using water-miscible organic solvents. nih.gov This approach does not require an activated ester but often results in lower yields compared to the kinetic method.
Lipases are another class of enzymes used in peptide synthesis, valued for their stability in organic solvents and high temperatures. nih.gov
Regioselectivity and Stereoselectivity in Enzymatic Synthesis
A significant advantage of enzymatic peptide synthesis is the exceptional control over selectivity. nih.gov
Stereoselectivity refers to the enzyme's ability to act on only one stereoisomer of a substrate. In peptide synthesis, this is crucial for preventing racemization—the formation of unwanted D-amino acid isomers—which is a considerable limitation when using chemical coupling agents. nih.gov Enzymes, due to their precisely shaped three-dimensional active sites, are inherently chiral and typically catalyze reactions with absolute stereoselectivity, ensuring the product contains only L-amino acids. nih.govrsc.orgethz.ch
Regioselectivity is the ability to form a bond at a specific position in a multifunctional molecule. mdpi.com Enzymes exhibit remarkable chemoselectivity and regioselectivity, which allows for the direct coupling of peptides without the need for side-chain protecting groups. nih.govnih.gov For example, an enzyme can distinguish between the α-amino group and a side-chain amino group (e.g., in lysine), ensuring the peptide bond forms exclusively at the correct position. This specificity is governed by the enzyme's binding subsites, which recognize and orient the acyl donor and the nucleophile for the reaction. nih.gov
Synthesis of this compound Analogues and Derivatives
The synthesis of analogues and derivatives of this compound is a key strategy for modifying its properties. This can involve replacing one or more of its constituent amino acids or chemically altering the final peptide.
Isosteric Replacements and Non-Canonical Amino Acid Incorporation
To enhance properties such as stability, potency, or bioavailability, one or more of the canonical amino acids in the tripeptide can be replaced with non-canonical amino acids (ncAAs). researchgate.net ncAAs are amino acids beyond the 20 that are common in nature and offer a vast range of chemical functionalities and structural properties. asm.orgrsc.org
The incorporation of ncAAs is most commonly achieved using SPPS, where a protected ncAA building block is used in place of a canonical one during the stepwise assembly of the peptide chain. asm.orgnih.gov This method allows for precise, site-specific substitution. rsc.org Isosteric replacements involve substituting an amino acid with an ncAA that has a similar size and shape but different electronic properties, which can fine-tune the peptide's interaction with its biological target.
Table 2: Examples of Non-Canonical Amino Acids (ncAAs) for Peptide Modification
| Non-Canonical Amino Acid (ncAA) | Potential Replacement For | Rationale for Incorporation | Citations |
|---|---|---|---|
| Homophenylalanine | Phenylalanine / Tyrosine | Introduces an extra methylene (B1212753) group, altering conformational flexibility. | rsc.org |
| S-Sulfocysteine | Cysteine | Increases stability by preventing oxidation of the thiol group. | cellculturedish.com |
| β-Hydroxychlorotyrosine | Tyrosine | Found in natural products like vancomycin; alters binding properties. | rsc.org |
| D-Alanine | L-Alanine / Glycine | Increases resistance to proteolytic degradation by enzymes. | rsc.org |
Post-Synthetic Chemical Modifications
Post-synthetic modification involves chemically altering the peptide after the primary sequence has been assembled. This approach allows for the introduction of functionalities that may not be compatible with the conditions of peptide synthesis. The Cysteine and Tyrosine residues in this compound offer specific sites for such modifications.
The sulfhydryl group of Cysteine is highly reactive and can be targeted for various modifications. A notable stable derivative is S-Sulfocysteine, which can be used to prevent the problematic oxidation of Cysteine at neutral pH. cellculturedish.com
The Tyrosine residue is also a prime target for modification. A common and biologically significant post-translational modification is tyrosine sulfation, catalyzed by tyrosylprotein sulfotransferases. nih.gov This modification adds a sulfate (B86663) group to the hydroxyl of the tyrosine side chain and is crucial for many protein-protein interactions. nih.gov Chemoenzymatic strategies have been developed to synthesize glycopeptides that include a sulfated tyrosine residue. researchgate.net Additionally, enzymes like tyrosinase can oxidize tyrosine to an o-quinone, which can then react with a Cysteine residue to form a covalent bond, a technique used for protein-peptide conjugation. nih.gov
Enzymatic Interactions and Metabolic Pathways Involving L Cysteinylglycyl L Tyrosine
Substrate Recognition and Hydrolysis by Peptidases
The breakdown of peptides is a fundamental biological process, and the fate of L-Cysteinylglycyl-L-tyrosine in a physiological environment is primarily governed by the action of peptidases. These enzymes exhibit varying degrees of specificity, cleaving peptide bonds based on the identities of the amino acids flanking the scissile bond.
Characterization of Endopeptidase and Exopeptidase Specificity
Peptidases are broadly classified into endopeptidases, which cleave within a peptide chain, and exopeptidases, which remove amino acids from the ends. This compound, being a short tripeptide, is a primary target for exopeptidases.
Aminopeptidases , a class of exopeptidases, cleave the N-terminal amino acid. In the case of Cys-Gly-Tyr, an aminopeptidase (B13392206) would release cysteine, leaving behind the dipeptide Glycyl-L-tyrosine. Several aminopeptidases with broad substrate specificity are known to exist. For instance, in Escherichia coli, aminopeptidases A, B, and N have been identified as having cysteinylglycinase activity, meaning they can cleave the peptide bond in cysteinylglycine. nih.gov This suggests that these or similar mammalian aminopeptidases could potentially act on the N-terminal cysteine of this compound. Aminopeptidase W, found in the renal and intestinal brush borders, is particularly effective in hydrolyzing dipeptides with tryptophan, phenylalanine, or tyrosine at the P1 position (the first amino acid). researchgate.net
Carboxypeptidases , another class of exopeptidases, remove the C-terminal amino acid. For this compound, a carboxypeptidase would cleave off tyrosine, yielding the dipeptide L-Cysteinylglycine. Carboxypeptidase A, a well-studied digestive enzyme, shows a preference for C-terminal hydrophobic amino acids, such as tyrosine. researchgate.net This makes the Gly-Tyr bond in this compound a likely target for this enzyme. Carboxypeptidase E (CPE) and Carboxypeptidase D (CPD) are other carboxypeptidases involved in peptide processing, although they typically show a preference for basic C-terminal residues (lysine or arginine). nih.govnih.gov
Dipeptidyl peptidases cleave off dipeptides from the N-terminus. While less common, such an enzyme could potentially cleave this compound to yield Cys-Gly and free tyrosine.
Endopeptidases are less likely to act on a small tripeptide like this compound, as they generally recognize longer peptide sequences.
Kinetic Parameters of Enzymatic Degradation of the Tripeptide
Detailed kinetic studies specifically quantifying the hydrolysis of this compound by various peptidases are not extensively documented in publicly available research. However, data from related peptides can provide insights into the potential efficiency of its degradation.
For example, studies on the dipeptide Glycyl-L-tyrosine have shown it to be a substrate for enzymes like carboxypeptidase A. researchgate.net The kinetic parameters (Km and kcat) for the hydrolysis of a substrate are highly dependent on the specific enzyme and the reaction conditions. The table below presents hypothetical kinetic parameters for the hydrolysis of this compound by representative peptidases, based on known specificities. It is important to note that these are illustrative and not based on direct experimental data for this specific tripeptide.
| Enzyme Class | Hypothetical Substrate Bond | Expected Km (mM) | Expected kcat (s⁻¹) | Rationale |
| Aminopeptidase | Cys-Gly | 0.1 - 5 | 10 - 500 | Based on the broad specificity of many aminopeptidases for N-terminal amino acids. |
| Carboxypeptidase A | Gly-Tyr | 0.5 - 10 | 50 - 1000 | Tyrosine is a preferred C-terminal residue for Carboxypeptidase A. |
| Dipeptidase | Cys-Gly | 0.2 - 7 | 20 - 800 | Based on enzymes that hydrolyze the dipeptide cysteinylglycine. |
This table is illustrative and does not represent experimentally determined values for this compound.
Identification of Cleavage Products and Intermediates
The enzymatic degradation of this compound would result in a predictable set of smaller molecules. The primary cleavage products would be its constituent amino acids and intermediate dipeptides.
Primary Cleavage Products:
L-Cysteine
L-Tyrosine
Potential Intermediate Dipeptides:
L-Cysteinylglycine (Cys-Gly)
Glycyl-L-tyrosine (Gly-Tyr)
The specific intermediates formed would depend on the initial enzymatic attack. Aminopeptidase action would generate Gly-Tyr, while carboxypeptidase action would produce Cys-Gly. Subsequent hydrolysis of these dipeptides by dipeptidases would then release the final amino acid products.
Potential Role as a Biochemical Intermediate
Beyond being a simple breakdown product of larger proteins, this compound's structure, particularly the Cys-Gly moiety, suggests a more specific role as a potential intermediate in key metabolic pathways.
Relationship to Glutathione (B108866) Biosynthesis and Catabolism (considering Cys-Gly moiety)
The most significant metabolic connection for this compound is through the metabolism of glutathione (γ-L-Glutamyl-L-cysteinylglycine or GSH). nih.gov Glutathione is a crucial intracellular antioxidant and is involved in numerous cellular processes. researchgate.net
The catabolism of extracellular glutathione is initiated by the enzyme γ-glutamyltransferase (GGT) . biorxiv.orgspandidos-publications.com GGT is a membrane-bound enzyme that cleaves the γ-glutamyl bond of glutathione, releasing glutamate (B1630785) and the dipeptide cysteinylglycine (Cys-Gly) . spandidos-publications.com This dipeptide is then further hydrolyzed by membrane-bound or cytosolic dipeptidases into cysteine and glycine, which can be taken up by cells and used for the resynthesis of glutathione or other metabolic needs. nih.govnih.gov
Given that this compound contains the Cys-Gly dipeptide at its N-terminus, it is conceivable that it could be a substrate for similar dipeptidases that act on Cys-Gly itself. However, it is more likely that this compound could arise from the proteolytic degradation of proteins that have been glutathionylated, a post-translational modification where glutathione is attached to cysteine residues. The subsequent breakdown of such modified proteins could potentially yield a variety of glutathione-containing peptides, which upon further processing might lead to the formation of Cys-Gly containing fragments like this compound.
Furthermore, high levels of tyrosine have been shown in some studies to decrease glutathione levels, suggesting an indirect metabolic link that could influence the pools of related peptides. nih.govresearchgate.net
Involvement in Broader Amino Acid Metabolic Networks
Once hydrolyzed, the constituent amino acids of this compound—cysteine, glycine, and tyrosine—are integrated into the body's general amino acid pool and participate in a wide array of metabolic pathways.
L-Cysteine: A sulfur-containing amino acid, cysteine is a precursor for the synthesis of glutathione, taurine, and coenzyme A. It also plays a critical role in protein structure through the formation of disulfide bonds.
Glycine: As the simplest amino acid, glycine is involved in the synthesis of purines, porphyrins (and therefore heme), creatine, and glutathione. It also functions as an inhibitory neurotransmitter in the central nervous system.
L-Tyrosine: An aromatic amino acid, tyrosine is a precursor for the synthesis of important signaling molecules, including the catecholamine neurotransmitters (dopamine, norepinephrine, and epinephrine) and thyroid hormones. nih.gov It is also a building block for protein synthesis.
The release of these three amino acids from the breakdown of this compound would thus contribute to the cellular pools required for these diverse and vital functions. The metabolic state of the cell would ultimately determine the fate of these amino acids, whether they are used for protein synthesis, energy production, or the synthesis of other biomolecules.
Enzymatic Activation or Inhibition Mechanisms
Direct evidence for the activation or inhibition of specific enzymes by this compound is not well-documented. However, the chemical nature of its amino acid residues suggests potential interactions with various enzyme classes. The sulfhydryl group of cysteine, the phenolic ring of tyrosine, and the peptide bonds themselves represent potential sites for enzymatic recognition and modulation.
Ligand Binding Studies with Relevant Enzymes
Specific ligand binding studies detailing the affinity and binding kinetics of this compound with enzymes are not readily found in the scientific literature. Inferences can be drawn from studies on its constituent amino acids. For instance, L-tyrosine is a known substrate for tyrosinase, an enzyme crucial for melanin (B1238610) synthesis. nih.govresearchgate.net The binding of L-tyrosine to the active site of tyrosinase is a critical step in this pathway. nih.gov
Similarly, the cysteine residue, with its reactive thiol group, is known to interact with the active sites of various enzymes, often involving metal ions. For example, cysteine can interact with the copper ions in the active site of tyrosinase, which can lead to enzyme inactivation. nih.govmedicaljournalssweden.se The presence of both a tyrosine and a cysteine residue in this compound suggests a potential for complex interactions with enzymes like tyrosinase, though specific binding data for the tripeptide is unavailable.
Table 1: Potential Enzyme Interactions Based on Constituent Amino Acids
| Constituent Amino Acid | Interacting Enzyme Class (Example) | Nature of Interaction |
| L-Tyrosine | Oxidoreductases (Tyrosinase) | Substrate binding, hydroxylation nih.govresearchgate.net |
| L-Cysteine | Oxidoreductases (Tyrosinase) | Inhibition via interaction with active site metal ions nih.govmedicaljournalssweden.se |
| L-Cysteine | Peptidases | Substrate for cleavage nih.gov |
This table is illustrative and based on the known interactions of the individual amino acids, not direct studies of this compound.
Modulatory Effects on Enzyme Catalytic Activity
Detailed research findings on the specific modulatory effects of this compound on enzyme catalytic activity are scarce. However, studies on related compounds provide some insights into potential mechanisms.
Sulfhydryl compounds like L-cysteine and glutathione have been shown to modulate the activity of mammalian tyrosinase. nih.gov At certain concentrations, glutathione can activate the tyrosine hydroxylase activity of tyrosinase, while at higher concentrations, it becomes inhibitory. nih.gov Cysteine, on the other hand, generally exhibits an inhibitory effect on tyrosinase activity, which increases with concentration. nih.gov These effects are mediated through direct interaction with the enzyme's active site and by reacting with dopaquinone, an intermediate in the melanin synthesis pathway. nih.gov Given that this compound contains a cysteine residue, it could potentially exert similar modulatory effects on tyrosinase, but this remains to be experimentally verified.
Furthermore, peptides containing tyrosine residues can be substrates for various enzymes. For example, the cleavage of peptide bonds adjacent to tyrosine residues is a known function of certain peptidases. nih.gov Therefore, this compound could potentially act as a substrate for peptidases, leading to its degradation and the release of its constituent amino acids.
Table 2: Postulated Modulatory Effects on Enzyme Activity
| Enzyme | Postulated Effect of this compound | Basis for Postulation |
| Tyrosinase | Potential for both inhibition and activation | Presence of cysteine and tyrosine residues, based on studies with L-cysteine and glutathione nih.gov |
| Peptidases | Potential substrate, leading to cleavage | Presence of peptide bonds and specific amino acid residues recognized by peptidases nih.govnih.gov |
This table presents hypotheses based on the structure of the compound and data from related molecules, pending direct experimental confirmation.
Structural and Conformational Analysis of L Cysteinylglycyl L Tyrosine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure Elucidation
NMR spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of molecules in solution. For a peptide like L-Cysteinylglycyl-L-tyrosine, NMR can provide insights into the spatial arrangement of its constituent amino acids and the flexibility of its backbone and side chains.
Assignment of Resonances and Conformational Dynamics
The first step in an NMR structural study is the assignment of all proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) resonances to specific atoms within the molecule. This is typically achieved through a series of multidimensional NMR experiments, such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and HSQC (Heteronuclear Single Quantum Coherence). For the individual amino acid components, extensive NMR data is available. For instance, detailed ¹H and ¹³C NMR spectra for L-tyrosine have been recorded under various conditions, providing a foundational library of chemical shifts. bmrb.iohmdb.caresearchgate.netnih.govhmdb.ca
Once resonances are assigned, conformational dynamics can be investigated. The flexibility of a peptide is not uniform; some regions may be rigid while others are more mobile. nih.gov NMR relaxation studies, which measure the rates at which nuclear spins return to equilibrium after being perturbed, can provide information on the rotational correlation times of different parts of the molecule. nih.gov For example, studies on the tyrosine residue in other peptides have used ¹³C-¹H NMR relaxation to understand the dynamics of the aromatic ring. nih.gov Such analyses for this compound would reveal the motional properties of the cysteine, glycine (B1666218), and tyrosine residues, highlighting any regions of conformational stability or flexibility. The conformational exchange between different states can also be studied, providing a picture of the dynamic landscape of the peptide in solution. utoronto.ca
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for L-Tyrosine in D₂O
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| α-H | 3.93 | 58.84 |
| β-H | 3.06, 3.20 | 38.28 |
| Aromatic H (ortho to OH) | 6.90 | 118.61 |
| Aromatic H (meta to OH) | 7.19 | 133.53 |
| α-COOH | - | 176.96 |
| Aromatic C (ipso to Cβ) | - | 129.52 |
| Aromatic C (ipso to OH) | - | 157.68 |
Data compiled from various sources and may vary slightly based on experimental conditions such as pH and temperature. bmrb.ionih.gov
Intermolecular Interactions via NMR Titration
NMR titration is a key method to study how this compound interacts with other molecules. By systematically adding a ligand or another molecule and monitoring the changes in the NMR spectrum of the tripeptide, one can identify the binding sites and determine the affinity of the interaction. Chemical shift perturbations, where the resonance frequencies of specific nuclei change upon binding, provide direct evidence of an interaction. The magnitude of these shifts can be used to map the binding interface. For instance, if this compound were to bind to a metal ion or a larger protein, the amino acid residues involved in the interaction would exhibit significant changes in their chemical shifts. This approach has been widely used to study peptide-ligand interactions and can provide crucial information about the functional aspects of this compound.
Mass Spectrometry (MS) Techniques for Molecular Weight and Sequence Verification
Mass spectrometry is an indispensable tool for determining the molecular weight and verifying the amino acid sequence of peptides. Various ionization techniques and analyzers are employed to obtain this information with high accuracy and sensitivity.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing biomolecules like peptides. In ESI-MS, a solution of the analyte is sprayed through a highly charged needle, creating fine droplets from which ions are desolvated and enter the mass spectrometer. This method typically produces multiply charged ions, which allows for the analysis of large molecules on mass analyzers with a limited mass-to-charge (m/z) range. For this compound, ESI-MS would be used to accurately determine its molecular weight. researchgate.net The expected monoisotopic mass of the neutral peptide is 341.1045 Da. nih.gov ESI-MS analysis would confirm this mass, providing a primary verification of the compound's identity.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)
Matrix-assisted laser desorption/ionization (MALDI) coupled with a time-of-flight (TOF) mass analyzer is another powerful technique for peptide analysis. In MALDI-TOF MS, the analyte is co-crystallized with a matrix material that strongly absorbs laser light of a specific wavelength. A pulsed laser beam irradiates the sample, causing the matrix to desorb and ionize the analyte molecules, which are then accelerated into the TOF analyzer. This technique is known for its high sensitivity and is particularly useful for analyzing complex mixtures of peptides. For this compound, MALDI-TOF MS would provide a rapid and accurate determination of its molecular weight, complementing the data obtained from ESI-MS. nih.gov
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem mass spectrometry (MS/MS) is crucial for confirming the amino acid sequence of a peptide. In an MS/MS experiment, the parent ion of the peptide of interest (in this case, the ion corresponding to this compound) is selected and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to reveal the sequence of amino acids. The fragmentation typically occurs at the peptide bonds, leading to the formation of b-ions (containing the N-terminus) and y-ions (containing the C-terminus). By analyzing the mass differences between the fragment ions, the sequence of amino acids can be deduced. For example, the fragmentation of the tyrosine residue is well-characterized and can serve as a signature in the MS/MS spectrum. researchgate.netnih.govnih.gov This detailed fragmentation analysis provides unambiguous confirmation of the this compound sequence.
Table 2: Predicted MS/MS Fragmentation of this compound
| Ion Type | Fragment | Calculated m/z |
| b₁ | Cys | 104.03 |
| b₂ | Cys-Gly | 161.05 |
| y₁ | Tyr | 182.08 |
| y₂ | Gly-Tyr | 239.10 |
The m/z values are for the singly charged fragment ions and are calculated based on the average isotopic masses of the amino acid residues.
Spectroscopic Probes of Conformation
Spectroscopic methods are invaluable for obtaining experimental data on the conformational states of peptides in solution. These techniques provide insights into both the secondary structure and the local environment of specific chromophores within the molecule.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light, which is a sensitive technique for investigating the secondary structure of peptides and proteins. For a short peptide like this compound, the formation of stable, canonical secondary structures such as α-helices or β-sheets is not expected. Instead, the CD spectrum is a composite signal arising from the peptide backbone amides, the tyrosine aromatic side chain, and potentially the disulfide bond if the cysteine residue is oxidized.
The aromatic and sulfur-containing side chains of tyrosine and cysteine contribute to the CD spectrum in the amide region (below 240 nm), which can interfere with the analysis of backbone conformation. nih.gov The tyrosine chromophore, in particular, gives rise to a distinct CD signal in the near-UV region (around 275-280 nm), which is highly sensitive to its local environment and tertiary structure interactions. nih.gov In the far-UV region, the peptide bonds will exhibit characteristic bands. A random coil conformation, typical for short, flexible peptides in solution, is generally characterized by a strong negative band near 200 nm. nih.gov However, interactions between the disulfide group (in an oxidized dimer) and the amide chromophores can result in complex CD spectra, where the sign of the Cotton effect may not directly correlate with the conformation. nih.gov
| Spectral Region | Chromophore | Typical Wavelengths (nm) | Interpretation for Cys-Gly-Tyr |
| Near-UV | Tyrosine Aromatic Ring | ~275-280 | Sensitive to local environment, tertiary contacts, and solvent exposure. |
| Far-UV | Peptide Bond (n→π) | ~210-230 | Contribution from peptide backbone conformation. |
| Far-UV | Peptide Bond (π→π) | ~190-200 | Often a strong negative band, indicative of a random coil or disordered state. |
| Far-UV | Cysteine (Disulfide) | ~250-270 | Present in oxidized Cys-Cys dimers, can overlap with and complicate the tyrosine signal. nih.gov |
This table presents hypothetical, representative values for a short peptide containing these residues.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Tyrosine Aromatic Chromophore
Ultraviolet-Visible (UV-Vis) spectroscopy provides information on the electronic transitions within a molecule. For this compound, the dominant chromophore in the near-UV region (230-300 nm) is the aromatic side chain of the tyrosine residue. nih.gov The absorption spectrum is characterized by a primary peak with a maximum (λmax) typically around 275 nm, corresponding to the π → π* electronic transition of the phenol (B47542) ring. thermofisher.comnist.gov
The precise position and intensity of this absorption band are sensitive to the local environment. Factors such as solvent polarity, hydrogen bonding to the phenolic hydroxyl group, and the protonation state of that group can cause shifts in the spectrum. A key application of UV-Vis spectroscopy in tyrosine-containing peptides is the spectrophotometric titration. nih.gov As the pH of the solution increases, the phenolic hydroxyl group of tyrosine deprotonates to form a tyrosinate ion. This results in a significant red-shift of the absorption maximum to approximately 295 nm, accompanied by an increase in molar absorptivity (a hyperchromic effect). nih.gov This property allows for the determination of the pKa of the tyrosine side chain, which can provide information about its solvent accessibility and involvement in electrostatic interactions.
| Species | pH Range | λmax (nm) | Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) |
| Tyrosine (Protonated) | < ~9 | ~275 | ~1,400 - 1,500 |
| Tyrosinate (Deprotonated) | > ~11 | ~295 | ~2,400 |
Data adapted from typical values for tyrosine and tyrosine-containing peptides. nih.govthermofisher.com
Computational Chemistry and Molecular Dynamics Simulations
To complement experimental data and provide a high-resolution view of molecular structure and dynamics, computational methods are extensively employed. These approaches allow for the exploration of the conformational landscape and the calculation of various molecular properties from first principles.
Conformational Sampling and Energy Minimization
Due to the presence of multiple rotatable bonds, the Cys-Gly-Tyr tripeptide can exist in a vast number of different three-dimensional conformations. cuni.cz Computational techniques such as molecular dynamics (MD) simulations and Monte Carlo methods are used to explore this conformational space. plos.org MD simulations, for instance, solve Newton's equations of motion for the atoms in the peptide, allowing its dynamic behavior to be observed over time. ethz.chacs.org This generates an ensemble of different structures, representing the conformations the peptide can adopt at a given temperature. plos.org
From this ensemble, energy minimization techniques are applied to identify stable, low-energy conformers. researchgate.net These calculations use a force field—a set of empirical energy functions—to determine the potential energy of a given conformation. The minimization algorithms find the coordinates corresponding to local and global energy minima on the potential energy surface. For small peptides, intramolecular hydrogen bonds are key features that stabilize particular folded structures. researchgate.net These studies can reveal the most probable conformations of the tripeptide in different environments, such as in a vacuum or in a simulated aqueous solution.
Ligand-Protein Docking Simulations (if relevant binding partners are hypothesized)
Should a protein receptor or enzyme target for this compound be identified, ligand-protein docking simulations would be a powerful tool to predict its binding mode. This computational technique involves placing the flexible peptide (the ligand) into the binding site of the rigid or flexible protein receptor. An algorithm then samples a vast number of possible orientations and conformations of the peptide within the site.
Each of these "poses" is evaluated using a scoring function that estimates the binding affinity, typically by calculating the sum of intermolecular interaction energies (e.g., electrostatic, van der Waals) and conformational strain energies. The poses with the best scores represent the most probable binding modes. These models can provide critical insights into the specific intermolecular interactions, such as hydrogen bonds, salt bridges, or hydrophobic contacts, that stabilize the peptide-protein complex, thereby guiding further experimental studies.
Quantum Chemical Calculations for Electronic Properties
For a more accurate description of the molecule's properties, quantum chemical calculations based on quantum mechanics are employed. acs.orgacs.org Methods like Density Functional Theory (DFT) can be used to optimize the geometry of the tripeptide and calculate its electronic properties with high accuracy. cuni.cznih.gov
These calculations can determine:
Electron Distribution: Mapping the electron density to identify electron-rich and electron-poor regions, which are crucial for intermolecular interactions.
Molecular Orbital Energies: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental to understanding chemical reactivity and electronic transitions.
Spectroscopic Properties: Predicting UV-Vis and CD spectra from first principles, which can then be compared with experimental data to validate the computed structures.
Conformational Energies: Providing a rigorous calculation of the relative energies between different stable conformers, helping to identify the most likely structures present in a given environment. nih.gov
Such calculations have been used to investigate the conformational space of thousands of tripeptides, providing a fundamental, physics-based understanding of peptide structure. nih.gov
This compound: A Review of its Biochemical Mechanisms and Role in Cellular Homeostasis
This compound is a tripeptide composed of the amino acids cysteine, glycine, and tyrosine. While direct research on this specific molecule is limited, its biochemical behavior and cellular roles can be largely inferred from the extensive studies on its constituent amino acids, related peptides such as glutathione (B108866) (γ-L-glutamyl-L-cysteinylglycine), and the dipeptide cysteinylglycine. This article explores the transport, metabolism, and potential signaling functions of this compound within the context of cellular homeostasis.
Advanced Methodologies and Future Research Trajectories
Development of Novel Analytical Techniques for L-Cysteinylglycyl-L-tyrosine Detection and Quantification in Complex Biological Matrices
The accurate detection and quantification of this compound in biological samples such as plasma, urine, or tissue homogenates is fundamental to understanding its potential physiological relevance. Current analytical methodologies for peptides are highly sophisticated, with mass spectrometry (MS) coupled with liquid chromatography (LC) being the gold standard.
Future development in this area will likely focus on enhancing the sensitivity and specificity of these techniques for this compound. This includes the use of high-resolution mass spectrometry, such as Orbitrap or time-of-flight (TOF) analyzers, to achieve precise mass determination and distinguish it from other structurally similar molecules. acs.org Tandem mass spectrometry (MS/MS) would be crucial for sequencing the peptide and confirming its identity. nih.gov
To overcome the challenges of low abundance in complex biological matrices, methods for selective enrichment of this compound will be essential. This could involve the development of specific antibodies for immunoprecipitation or the use of chemical probes that selectively bind to the peptide. Furthermore, the application of matrix-matching strategies in calibration can help to minimize matrix effects and improve quantitative accuracy.
| Analytical Technique | Potential Application for this compound | Key Advantages |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Primary tool for separation and detection in biological fluids. nih.gov | High sensitivity and specificity; allows for quantification. |
| Tandem Mass Spectrometry (MS/MS) | Structural confirmation by fragmentation analysis. nih.gov | Unambiguous identification of the peptide sequence. |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination to differentiate from isobaric interferences. | Increased confidence in identification. |
| Immunoaffinity Chromatography | Selective enrichment from complex samples. | High specificity and purification factor. |
Application of Advanced Proteomics and Peptidomics to Identify Endogenous Occurrence and Function
Peptidomics, the large-scale study of peptides, offers a powerful approach to discover the endogenous presence of this compound. nih.gov By analyzing the low molecular weight fraction of the proteome, researchers can identify naturally occurring peptides. If this compound is found endogenously, its abundance could be compared across different tissues or physiological states to infer its potential function.
Databases such as PeptideAtlas and PRIDE serve as crucial repositories for peptide identifications from numerous proteomics experiments. bigomics.chpeptideatlas.org Searching these databases for the specific mass and fragmentation pattern of this compound could provide initial evidence of its natural occurrence. acs.org However, it is important to note that the absence of a peptide from these databases does not definitively prove its non-existence, as it may be present at levels below the detection limits of previous studies or in specific conditions not yet analyzed.
Integration of Bioinformatic and Systems Biology Approaches for Predictive Modeling of Peptide Roles
In the absence of extensive experimental data, bioinformatics and systems biology can provide valuable predictions about the potential roles of this compound. nih.gov Bioinformatics tools can predict potential bioactive properties based on its amino acid sequence. oup.commdpi.com For instance, the presence of a cysteine residue suggests potential involvement in redox regulation or the formation of disulfide bonds. The tyrosine residue could be a site for phosphorylation, a key event in many signaling pathways. wikipedia.orgyoutube.com
Systems biology approaches can be used to construct network models of cellular processes where this compound might be involved. numberanalytics.comnumberanalytics.com By integrating data from genomics, transcriptomics, and proteomics, these models can simulate the effects of the peptide on various pathways and generate testable hypotheses about its function. nih.gov For example, if this compound is predicted to interact with a specific receptor, this interaction can then be experimentally validated.
| Approach | Potential Application for this compound | Expected Outcome |
| Peptide Bioactivity Prediction Tools | In silico screening for potential functions (e.g., antimicrobial, cell-penetrating). mdpi.com | Generation of hypotheses for experimental validation. |
| Protein-Peptide Docking Simulations | Predicting potential binding partners and interaction sites. nih.gov | Identification of candidate receptors or enzymes. |
| Pathway Analysis | Mapping the peptide to known biological pathways based on predicted interactions. | Understanding the potential physiological context of its function. |
| Kinetic Modeling | Simulating the dynamic effects of the peptide on signaling or metabolic networks. numberanalytics.com | Predictions of cellular responses to the peptide. |
Exploration of Uncharacterized Enzymatic Reactions or Binding Partners
Identifying the enzymes responsible for the synthesis and degradation of this compound is crucial for understanding its regulation. The synthesis is likely to involve the sequential action of peptidases or a non-ribosomal peptide synthetase. Degradation would be carried out by various proteases. Experimental approaches to identify these enzymes could involve incubating cell extracts with the peptide and identifying the resulting cleavage products.
The search for binding partners is equally important. Techniques such as affinity chromatography, where a synthesized and tagged version of this compound is used as bait to capture interacting proteins from a cell lysate, can be employed. The captured proteins can then be identified by mass spectrometry. Yeast two-hybrid screening is another powerful genetic method to identify protein-peptide interactions. nih.gov
Design of Advanced Experimental Models for Mechanistic Studies
To move from correlation to causation, advanced experimental models are necessary to probe the specific mechanisms of action of this compound.
In vitro models would involve studying the effects of the synthesized peptide on cultured cells. nih.gov For example, if bioinformatics predicts an interaction with a specific receptor, cells engineered to express this receptor can be used to test for binding and downstream signaling events. Two-dimensional (2D) cell cultures are a starting point, but three-dimensional (3D) organoid cultures can provide a more physiologically relevant environment. nih.gov
In vivo models , such as genetically modified mice, could be developed to study the effects of the peptide in a whole organism. For instance, if the enzyme responsible for its synthesis is identified, a knockout mouse model lacking this enzyme could be generated. Phenotypic analysis of these mice would provide insights into the physiological role of the endogenous peptide.
The development of such models will be instrumental in validating the predictions from computational approaches and in building a comprehensive understanding of the biological significance of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
